6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazine intermediate.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via alkylation reactions, where a methylbenzyl halide reacts with the triazine-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylbenzyl)-3-((2-(morpholin-4-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.
6-(2-Methylbenzyl)-3-((2-(pyrrolidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 6-(2-Methylbenzyl)-3-((2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N4OS |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-[(2-methylphenyl)methyl]-3-(2-piperidin-1-ylethylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4OS/c1-14-7-3-4-8-15(14)13-16-17(23)19-18(21-20-16)24-12-11-22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,19,21,23) |
InChI Key |
QSMBEIMYPMCTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN=C(NC2=O)SCCN3CCCCC3 |
Origin of Product |
United States |
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